molecular formula C8H11NO5 B14067201 Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate CAS No. 100944-51-2

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate

Cat. No.: B14067201
CAS No.: 100944-51-2
M. Wt: 201.18 g/mol
InChI Key: LULAHTUFSJPXFA-UHFFFAOYSA-N
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Description

Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester is a complex organic compound with a unique structure that includes a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester typically involves the reaction of morpholine derivatives with acetic acid esters under specific conditions. One common method involves the use of formaldehyde and acetic acid in the presence of a catalyst to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Glycolic acid, methyl ester: Similar in structure but lacks the morpholine ring.

    Methyl glycolate: Another ester of glycolic acid with different functional groups.

    Methyl hydroxyacetate: Similar ester with a simpler structure.

Uniqueness

The presence of the morpholine ring in acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

100944-51-2

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate

InChI

InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3

InChI Key

LULAHTUFSJPXFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1C(=O)OC(CN1)CO

Origin of Product

United States

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